molecular formula C30H28N6O3 B8516476 methyl 3-amino-2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

methyl 3-amino-2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Cat. No. B8516476
M. Wt: 520.6 g/mol
InChI Key: ZGRMLJJHZQESDU-UHFFFAOYSA-N
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Patent
US08530506B2

Procedure details

A mixture of methyl 2-[({2′-[1-(p-methoxybenzyl)-1H-tetrazol-5-yl]biphenyl-4-yl}methyl)amino]-3-nitrobenzoate (compound 21a, 2.73 g, 4.96 mmol) and tin(II) chloride dihydrate (4.48 g, 19.9 mmol) in methanol (60 mL) was heated under reflux for 2 hr. The reaction mixture was concentrated under reduced pressure, and to the concentrated residue were added saturated aqueous sodium hydrogen carbonate and ethyl acetate. The mixture was stirred for 1 hr, and filtered, and the insoluble material was washed with ethyl acetate. The filtrate and washing were combined, and concentrated under reduced pressure. The concentrated solution was extracted with ethyl acetate. The ethyl acetate solution of the resultant product was dried magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the concentrated residue was purified by silica gel column (hexane→hexane:AcOEt=4:1→2:1→3:2) to give methyl 2-[({2′-[1-(p-methoxybenzyl)-1H-tetrazol-5-yl]biphenyl-4-yl}methyl)amino]-3-aminobenzoate (compound 22a) (1.96 g, 70%) as a brown amorphous solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:41]=[CH:40][C:6]([CH2:7][N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:19]3[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:27]4[C:36]([N+:37]([O-])=O)=[CH:35][CH:34]=[CH:33][C:28]=4[C:29]([O:31][CH3:32])=[O:30])=[CH:21][CH:20]=3)=[N:11][N:10]=[N:9]2)=[CH:5][CH:4]=1.O.O.[Sn](Cl)Cl>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:19]3[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:27]4[C:36]([NH2:37])=[CH:35][CH:34]=[CH:33][C:28]=4[C:29]([O:31][CH3:32])=[O:30])=[CH:21][CH:20]=3)=[N:11][N:10]=[N:9]2)=[CH:40][CH:41]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2[N+](=O)[O-])C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2[N+](=O)[O-])C=C1
Name
Quantity
4.48 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the concentrated residue were added saturated aqueous sodium hydrogen carbonate and ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the insoluble material was washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate and washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrated solution was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrated residue was purified by silica gel column (hexane→hexane:AcOEt=4:1→2:1→3:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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